molecular formula C11H8INO B15344230 2-(4-Iodophenoxy)pyridine

2-(4-Iodophenoxy)pyridine

Cat. No.: B15344230
M. Wt: 297.09 g/mol
InChI Key: DAADYVOZSKIQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenoxy)pyridine is a halogenated pyridine derivative characterized by a phenoxy group substituted with iodine at the para position. The iodine atom confers unique electronic and steric properties, making the compound of interest in medicinal chemistry, particularly in radiopharmaceuticals due to iodine’s isotopes (e.g., iodine-131) .

Properties

Molecular Formula

C11H8INO

Molecular Weight

297.09 g/mol

IUPAC Name

2-(4-iodophenoxy)pyridine

InChI

InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H

InChI Key

DAADYVOZSKIQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridines

5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9)
  • Molecular Formula: C₁₁H₆ClFINO
  • Molecular Weight : 349.53 g/mol
  • Key Features: Dual halogenation (Cl, F) and iodine substitution. Chlorine may improve lipophilicity, influencing membrane permeability .
  • Data Gap : Melting point, solubility, and spectroscopic data are unavailable, limiting direct comparisons.
2-(4-Bromophenyl)pyridine
  • Molecular Formula : C₁₁H₈BrN
  • Molecular Weight : ~242.10 g/mol (estimated)
  • Key Features : Bromine substitution at the para position. Bromine’s lower electronegativity and larger atomic radius compared to iodine may reduce binding affinity in target proteins but improve synthetic accessibility.
  • Applications : Commonly used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .

Electron-Withdrawing Group Modifications

2-(4-Iodophenoxy)-5-(Trifluoromethyl)pyridine
  • Molecular Formula: C₁₂H₆F₃INO
  • Molecular Weight : ~388.09 g/mol (estimated)
  • Key Features : The trifluoromethyl (-CF₃) group at the 5-position on the pyridine ring introduces strong electron-withdrawing effects, enhancing thermal stability and resistance to oxidative degradation. This group is prevalent in agrochemicals and pharmaceuticals for its metabolic inertness .
Nitro-Substituted Analogs
  • Example: 2-Amino-4-(2-Chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine
  • Molecular Weight : ~545 g/mol
  • Melting Point: 268–287°C (higher than non-nitrated analogs)
  • IR Spectroscopy: Distinct -NO₂ asymmetric stretch at ~1565 cm⁻¹ and symmetric stretch at ~1459 cm⁻¹. Nitro groups increase molecular rigidity, elevating melting points .
Spectroscopic Profiles
  • IR Spectroscopy :
    • -CN stretch: Observed at 2183 cm⁻¹ in nitrile-containing analogs .
    • Aromatic C-H stretches: ~3020 cm⁻¹ across halogenated pyridines .
  • ¹H NMR : Para-substituted aryl protons resonate at δ 6.8–7.5 ppm, influenced by electronegative substituents. For example, nitro groups cause downfield shifts (δ ~8.2 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.